1-Hydroxydecahydronaphthalene-2-carboxylic acid
Overview
Description
1-Hydroxydecahydronaphthalene-2-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of naphthalene derivatives, characterized by a decahydro-naphthalene core with a hydroxyl group at the first position and a carboxylic acid group at the second position. Its molecular structure provides it with distinct chemical properties, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions, followed by hydroxylation and carboxylation reactions. The specific reaction conditions, such as the choice of catalysts and solvents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters helps in achieving high efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxydecahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
1-Hydroxydecahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which 1-Hydroxydecahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or activator, influencing various metabolic processes. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme activity.
Comparison with Similar Compounds
- 1-Hydroxynaphthalene-2-carboxylic acid
- 2-Hydroxydecahydronaphthalene-1-carboxylic acid
- 1-Hydroxy-2-naphthoic acid
Comparison: Compared to its analogs, 1-Hydroxydecahydronaphthalene-2-carboxylic acid exhibits unique properties due to the specific positioning of the hydroxyl and carboxylic acid groups. This structural arrangement enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
1-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h7-10,12H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGCUGDKKSUOOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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